molecular formula C15H13BrO3 B15082628 3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde

3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde

Cat. No.: B15082628
M. Wt: 321.16 g/mol
InChI Key: WYPLBZRAXZYRIN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to a benzene ring with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Benzyloxylation: The benzyloxy group can be introduced by reacting the intermediate compound with benzyl alcohol (C6H5CH2OH) in the presence of a suitable catalyst.

    Formylation: The aldehyde group can be introduced using a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Ammonia (NH3), thiols (RSH), palladium catalysts

    Coupling: Boronic acids, palladium catalysts, bases like K2CO3

Major Products

    Oxidation: 3-(Benzyloxy)-2-bromo-4-methoxybenzoic acid

    Reduction: 3-(Benzyloxy)-2-bromo-4-methoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

    Coupling: Biaryl compounds

Scientific Research Applications

3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    Reactive Intermediates: The compound can form reactive intermediates that interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde can be compared with other similar compounds, such as:

    3-(Benzyloxy)-2-bromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(Benzyloxy)-2-chloro-4-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.

    3-(Benzyloxy)-2-bromo-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.

These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, which can influence their applications and effectiveness in various contexts.

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

2-bromo-4-methoxy-3-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13BrO3/c1-18-13-8-7-12(9-17)14(16)15(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

WYPLBZRAXZYRIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)OCC2=CC=CC=C2

Origin of Product

United States

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